N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dihydropyrimidinone Moiety: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the benzodioxole and dihydropyrimidinone fragments through a thiol-ene reaction, forming the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are involved in cell signaling and regulation.
Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is unique due to its dual functional groups, which allow it to interact with a broader range of biological targets compared to its analogs. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H13N3O4S |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N3O4S/c18-12(7-22-13-3-4-15-14(19)17-13)16-6-9-1-2-10-11(5-9)21-8-20-10/h1-5H,6-8H2,(H,16,18)(H,15,17,19) |
InChI Key |
USQLGOSPTURRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CC=NC(=O)N3 |
Origin of Product |
United States |
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